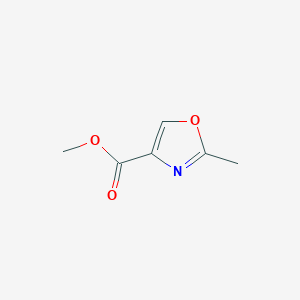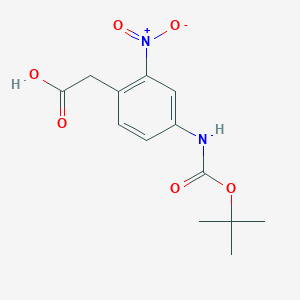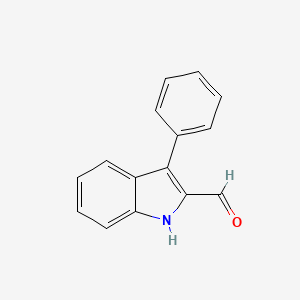
N-(4-Metoxibencil)hidroxilamina
Descripción general
Descripción
N-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a hydroxylamine group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-Methoxybenzyl)hydroxylamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving hydroxylamine derivatives.
Medicine
N-(4-Methoxybenzyl)hydroxylamine has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its unique properties also make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
Target of Action
N-(4-Methoxybenzyl)hydroxylamine is an organic compound with potential therapeutic applications
Mode of Action
It is known that the compound has an amine (NH2) and an alcohol (OH) functional group, which could potentially interact with various biological targets. The specifics of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reduction of Nitro Compounds: : One common method for synthesizing N-(4-Methoxybenzyl)hydroxylamine involves the reduction of 4-methoxybenzyl nitro compounds. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.
-
Amination of Aldehydes: : Another synthetic route involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction typically occurs under mild conditions and yields N-(4-Methoxybenzyl)hydroxylamine as the primary product.
Industrial Production Methods
Industrial production of N-(4-Methoxybenzyl)hydroxylamine often employs the reduction of nitro compounds due to its scalability and cost-effectiveness. The process involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(4-Methoxybenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced further to form primary amines. This reaction typically uses reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : N-(4-Methoxybenzyl)hydroxylamine can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzyl nitroso compounds, 4-Methoxybenzyl nitro compounds.
Reduction: 4-Methoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylhydroxylamine: Lacks the methoxy group, resulting in different reactivity and applications.
N-(4-Methylbenzyl)hydroxylamine: Similar structure but with a methyl group instead of a methoxy group, leading to variations in chemical behavior.
N-(4-Chlorobenzyl)hydroxylamine:
Uniqueness
N-(4-Methoxybenzyl)hydroxylamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain types of chemical reactions and enhances its potential for use in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYPWDKUTWCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447964 | |
| Record name | N-(4-Methoxybenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-59-6 | |
| Record name | N-(4-Methoxybenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)









